molecular formula C10H9N3O3 B3051531 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 343566-51-8

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No. B3051531
CAS RN: 343566-51-8
M. Wt: 219.2 g/mol
InChI Key: KPCSUHFVFAFGAU-UHFFFAOYSA-N
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Description

“5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide” is a chemical compound with the formula C10H9N3O3 . It has a molecular weight of 219.20 .

Scientific Research Applications

Chemical Synthesis

  • This chemical has been utilized in the one-pot synthesis of novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, which were obtained unexpectedly from methyl 2-(N-triphenylphosphoranylidene)aminonicotinate, aryl isocyanates, and primary amines (Okawa et al., 1997).

Biological Activities and Potential Applications

  • Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are synthesized from derivatives of this chemical, have significant biological activities. These compounds were synthesized using both conventional chemical methods and modern microwave techniques (Youssef et al., 2012).
  • Methyl 5-substituted oxazole-4-carboxylates, derived from this chemical, were evaluated for inhibitory activity on blood platelet aggregation, showing activity comparable to aspirin (Ozaki et al., 1983).

Photophysical Properties

  • The derivative compounds of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide have been used to develop effective phosphors. Their photophysical properties were studied through UV and luminescence spectroscopy, revealing insights into the relationship between their structure and photophysical properties (Shatsauskas et al., 2019).

Antimicrobial and Antifungal Agents

  • Novel derivatives of 6-oxo-pyridine-3-carboxamide, synthesized from this compound, have been evaluated as potent antibacterial and antifungal agents. Some of these compounds displayed broad-spectrum antibacterial activity and were equipotent to conventional drugs against certain bacteria and fungi (El-Sehrawi et al., 2015).

Safety and Hazards

The safety and hazards of this compound are not specified in the search results .

properties

IUPAC Name

5-methyl-N-(2-oxo-1H-pyridin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSUHFVFAFGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595460
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

CAS RN

343566-51-8
Record name 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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